Ethyl 3-(6-Methoxy-3-pyridyl)-5-methylisoxazole-4-carboxylate
Description
Ethyl 3-(6-Methoxy-3-pyridyl)-5-methylisoxazole-4-carboxylate is a heterocyclic compound featuring an isoxazole core substituted with a methoxy-pyridyl group at position 3 and a methyl group at position 5, esterified at position 2.
Properties
Molecular Formula |
C13H14N2O4 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
ethyl 3-(6-methoxypyridin-3-yl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H14N2O4/c1-4-18-13(16)11-8(2)19-15-12(11)9-5-6-10(17-3)14-7-9/h5-7H,4H2,1-3H3 |
InChI Key |
YXJHXYBBMOQPRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CN=C(C=C2)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(6-Methoxy-3-pyridyl)-5-methylisoxazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 6-methoxy-3-pyridinecarboxylic acid with appropriate reagents to form the desired ester. The reaction conditions often involve the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, purification, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(6-Methoxy-3-pyridyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The pyridyl and isoxazole rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Ethyl 3-(6-Methoxy-3-pyridyl)-5-methylisoxazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(6-Methoxy-3-pyridyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Substituents on the isoxazole ring significantly influence solubility, stability, and bioactivity. Key analogs and their properties are summarized below:
Key Observations :
- Electron-Withdrawing Groups (e.g., Br, F) : Increase molecular weight and lipophilicity (e.g., LogP = 2.97 for fluorophenyl analog) .
- Methoxy Groups : Enhance solubility and stability, as seen in the methoxyphenyl derivative .
- Bulkier Substituents (e.g., anthracenyl) : Promote π-π stacking interactions, critical for DNA binding in anticancer applications, though cytotoxicity may vary .
Critical Analysis of Structural and Functional Variations
- Pyridyl vs. Phenyl Substituents : The 6-methoxy-3-pyridyl group in the target compound likely enhances solubility compared to phenyl analogs due to the pyridine nitrogen’s hydrogen-bonding capacity. However, steric effects from the methoxy group may reduce binding affinity compared to smaller substituents (e.g., fluorine) .
- Crystal Packing : Weak intermolecular interactions (C–H⋯O/N) stabilize 3D networks in analogs, as observed in anthracenyl derivatives . Similar interactions are expected in the pyridyl analog.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
